1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromobenzyl group at position 1, two methyl groups at positions 3 and 5, and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
The synthesis of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the bromobenzyl group: This step involves the alkylation of the pyrazole ring with 4-bromobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance its binding affinity to certain targets, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: The presence of a methyl group instead of bromine can significantly alter its chemical and biological properties.
1-(4-Nitrobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWGHRHOFYNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.